molecular formula C13H15NO2 B1527202 2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol CAS No. 146173-92-4

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol

Cat. No.: B1527202
CAS No.: 146173-92-4
M. Wt: 217.26 g/mol
InChI Key: NWMGVDCFKHVCDX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol (CAS 146173-92-4) is a high-value organic compound supplied as a powder for life science and chemical research . With the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol, this compound is a hybrid molecule featuring both benzylamino and furan-2-yl ethanol moieties, making it a versatile building block for medicinal chemistry and drug discovery research . Its structural features are attractive for synthesizing novel compounds and for probing biochemical pathways. Researchers can procure this chemical in various grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as to custom specifications . Standard packaging includes palletized pails, fiber and steel drums, and super sacks for bulk orders, with specialized argon or vacuum packaging available for air-sensitive materials . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(benzylamino)-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMGVDCFKHVCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146173-92-4
Record name 2-(benzylamino)-1-(furan-2-yl)ethan-1-ol
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Biological Activity

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol, also known as benzylfurfurylamine, is a synthetic compound belonging to the class of beta-amino alcohols. Its unique structural features, including a furan ring and an amine group, suggest potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO2
  • SMILES : C1=CC=C(C=C1)CNCC(C2=CC=CO2)O
  • InChIKey : NWMGVDCFKHVCDX-UHFFFAOYSA-N

The compound is soluble in water, ethanol, and methanol, which facilitates its use in various biological assays .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an anticonvulsant and its interaction with various biological targets.

Anticonvulsant Activity

Studies have shown that benzylfurfurylamine possesses notable anticonvulsant properties. It has been evaluated in animal models for its efficacy in reducing seizure activity. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for controlling neuronal excitability.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticonvulsant Studies :
    • A study demonstrated that benzylfurfurylamine significantly reduced seizure frequency in rodent models when administered at specific dosages. The compound's effectiveness was compared with standard anticonvulsants like phenytoin and carbamazepine.
  • In Vitro Assays :
    • In vitro assays have indicated that this compound exhibits antioxidant properties. The compound showed a significant ability to scavenge free radicals, suggesting potential applications in neuroprotection and other oxidative stress-related conditions .
  • Enzyme Inhibition Studies :
    • Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been tested for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
AnticonvulsantBenzylfurfurylamineNot specified
AntioxidantBenzylfurfurylamineNot specified
AChE InhibitionBenzylfurfurylamineNot specified

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Future studies should focus on:

  • Detailed mechanistic studies to understand how the compound interacts with specific receptors or enzymes.
  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of potential derivatives that may enhance biological activity or reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Preliminary studies indicate that 2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol may exhibit significant anticancer activity . Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be effective in targeting cancer cells. The presence of the furan ring is hypothesized to enhance the compound's interaction with biological targets, thereby improving its therapeutic efficacy .

Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor , which could be beneficial in developing treatments for diseases associated with enzyme dysregulation. Further investigations into its binding affinity to specific enzymes are necessary to elucidate its potential therapeutic roles .

Synthetic Organic Chemistry

Versatile Reactions
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its unique structure allows for diverse chemical reactivity and functionalization, making it a valuable building block in the synthesis of more complex molecules .

Synthesis Methods
The synthesis typically involves several steps, which may include different starting materials or reaction conditions to optimize yield and purity. The ability to modify its structure further enhances its utility in synthetic applications .

Materials Science

The compound has garnered interest in materials science , where its unique properties can be leveraged to develop new materials with specific functionalities. Research into its interactions with other materials could lead to innovative applications in coatings, polymers, and other composite materials .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound belongs to a broader class of β-amino alcohols, where the ethanolamine backbone is modified with diverse aryl or heteroaryl groups. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol Furan-2-yl C₁₃H₁₅NO₂ 217.27 Heterocyclic, electron-rich
2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol 2-Chloro-6-fluorophenyl C₁₅H₁₅ClFNO 279.74 Halogenated, lipophilic
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol 4-Ethylphenyl C₁₇H₂₁NO 255.36 Alkyl-substituted, hydrophobic
2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol 3-(Difluoromethoxy)phenyl C₁₆H₁₇F₂NO₂ 293.31 Fluorinated, polar
2-(Benzylamino)-2-phenylethan-1-ol Phenyl (at C2) C₁₅H₁₇NO 227.30 Phenyl substitution on ethanol backbone

Physicochemical Properties

  • In contrast, the 4-ethylphenyl analog (C₁₇H₂₁NO) is more hydrophobic, favoring lipid membrane penetration .
  • Acidity/Basicity : The pKa of the furan compound (13.44) suggests weaker basicity compared to analogs with electron-withdrawing groups (e.g., 2-chloro-6-fluorophenyl), where inductive effects may lower the amine’s pKa .
  • Thermal Stability : The furan derivative’s predicted boiling point (357°C) is lower than that of bulkier analogs like the difluoromethoxy-substituted compound (293.31 g/mol), which may exhibit higher thermal stability due to increased molecular weight and fluorine content .

Electronic and Steric Effects

  • Furan vs. Phenyl : The furan ring’s oxygen atom provides lone pairs for hydrogen bonding, whereas halogenated phenyl groups (e.g., Cl, F) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol typically involves the nucleophilic opening of an epoxide or oxirane intermediate by benzylamine, leveraging the electrophilic nature of the oxirane ring and the nucleophilicity of the amine. The key intermediate is often a furan-substituted oxirane, which upon reaction with benzylamine yields the target beta-amino alcohol.

Preparation of Key Intermediate: Furan-Substituted Oxirane

  • Starting materials: Commercially available allyl alcohol derivatives or epichlorohydrin derivatives are commonly used to prepare the furan-substituted oxirane intermediates.

  • Method: A two-step procedure is employed:

    • Epoxidation of allyl alcohol derivatives to form 2-substituted oxiranes.
    • Purification by column chromatography or preparative HPLC.
  • Example:

    • N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine was synthesized by reacting N-methylbenzylamine with epichlorohydrin, yielding the oxirane intermediate in about 60% yield after chromatography purification.

Nucleophilic Ring Opening with Benzylamine

  • The oxirane intermediate is treated with benzylamine under controlled conditions (e.g., heating at 80°C for several hours or stirring at room temperature) to induce ring opening.
  • This reaction proceeds regioselectively at the less hindered carbon of the oxirane ring, leading to the formation of this compound.

  • Typical conditions:

    • Solvent: Often acetonitrile or tetrahydrofuran (THF).
    • Temperature: Room temperature to reflux (60–80°C).
    • Time: Several hours (e.g., 6 hours).
  • Yield: Moderate to good yields (~50–80%) depending on reaction parameters and purification methods.

Summary Table of Preparation Methods

Step Procedure Description Key Reagents Conditions Yield (%) Notes
1 Synthesis of furan-substituted oxirane Allyl alcohol derivatives or epichlorohydrin Epoxidation, chromatography purification 60–70 Intermediate for ring opening
2 Nucleophilic ring opening of oxirane Benzylamine 60–80°C, 6 hours, solvent (MeCN or THF) 50–80 Regioselective ring opening
3 Alternative reductive amination 1-(furan-2-yl)ethan-1-one, benzylamine, reducing agent Mild heating, reductive conditions Variable Less common for this compound
4 Ugi multi-component reaction (adapted) Aldehyde, benzylamine, carboxylic acid, isocyanide Room temperature, overnight 40–90 Applicable for derivatives

Detailed Research Findings and Notes

  • The nucleophilic ring-opening approach is the most straightforward and widely used method for synthesizing this compound, providing a balance of yield, selectivity, and operational simplicity.

  • The reaction conditions can be optimized by varying solvent polarity, temperature, and stoichiometry to improve yield and purity.

  • Purification is typically achieved by flash column chromatography using hexane/ethyl acetate gradients or preparative HPLC for higher purity.

  • The presence of the furan ring enhances the compound’s reactivity and potential biological activity, making the synthesis of this compound relevant for further medicinal chemistry applications.

  • Safety note: Some intermediates related to azides or other reactive species in related syntheses require careful handling due to potential explosiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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